(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol: is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their intricate ring systems and diverse biological activities. This compound is characterized by its multiple chiral centers and a distinctive ethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol involves several steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethylidene group. Common synthetic routes include:
Cyclization Reactions: The formation of the cyclopenta[a]phenanthrene core can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the ethylidene group and other functional groups is typically carried out using reagents such as ethylidene derivatives and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are explored due to its structural similarity to biologically active steroids.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 12-Epideoxycholic acid
Uniqueness
What sets (3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol apart is its specific configuration and the presence of the ethylidene group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C21H32O |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(3R,8S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,10,15-18,22H,5-9,11-13H2,1-3H3/b14-4-/t15?,16-,17+,18+,20-,21+/m1/s1 |
InChI Key |
IVEBXNFAPCTRRV-DCDPOHDLSA-N |
Isomeric SMILES |
C/C=C\1/CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC=C1CCC2C1(CC=C3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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